molecular formula C8H15NO3 B12859692 (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid

(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid

Cat. No.: B12859692
M. Wt: 173.21 g/mol
InChI Key: PUPTZHLPJWCWKX-RQJHMYQMSA-N
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Description

(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is notable for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives. This process often employs rhodium or ruthenium catalysts under high-pressure hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral auxiliaries or enzymes to achieve high enantioselectivity. The use of biocatalysts, such as transaminases or dehydrogenases, can also be employed to produce this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl or carboxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound can be incorporated into peptides and proteins to study their structure and function.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: In the industrial sector, it is used in the production of fine chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: A closely related compound with similar stereochemistry but lacking the propyl group.

    Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

Uniqueness

What sets (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the propyl group, which can significantly influence its chemical reactivity and biological activity. This unique combination of features makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-2-3-9-5-6(10)4-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7+/m1/s1

InChI Key

PUPTZHLPJWCWKX-RQJHMYQMSA-N

Isomeric SMILES

CCCN1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCN1CC(CC1C(=O)O)O

Origin of Product

United States

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